molecular formula C10H10N2O3S B1604700 Ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 6124-13-6

Ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B1604700
CAS No.: 6124-13-6
M. Wt: 238.27 g/mol
InChI Key: QUNCBQDYUXGLDK-UHFFFAOYSA-N
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Description

Historical Context of Thiazolopyrimidines

Thiazolopyrimidines represent a critical class of nitrogen- and sulfur-containing heterocyclic compounds, first synthesized in the mid-20th century as part of broader efforts to explore bioactive purine analogs. The fusion of thiazole and pyrimidine rings emerged as a strategy to mimic purine scaffolds while introducing unique electronic and steric properties. Early work focused on their antimicrobial potential, but by the 1980s, researchers recognized their broader pharmacological relevance, including antitumor and anti-inflammatory activities.

The specific derivative, ethyl 3-methyl-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 6124-13-6), gained prominence in the 2000s as a synthetic intermediate for designing protein-protein interaction inhibitors, particularly targeting Bcl-2 family proteins. Its structural flexibility enabled modular substitutions at the 3-, 5-, and 6-positions, making it a versatile scaffold for medicinal chemistry. Key milestones include its use in fluorescence polarization assays to quantify binding affinities (e.g., Kᵢ = 17 nM for Bcl-xᴸ) and its role in solid-phase combinatorial libraries for high-throughput screening.

Significance in Heterocyclic Chemistry

Thiazolo[3,2-a]pyrimidines occupy a unique niche in heterocyclic chemistry due to their:

  • Bioisosteric Properties : The thiazole ring mimics imidazole in purines, enabling interactions with enzymatic active sites while improving metabolic stability.
  • Electronic Modulation : The sulfur atom enhances π-electron delocalization, influencing redox properties and binding kinetics.
  • Synthetic Versatility : Reactions such as Biginelli condensation, Mitsunobu coupling, and [3+2]-cycloadditions enable efficient functionalization.

Ethyl 3-methyl-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate exemplifies these traits. The ethyl carboxylate at C6 improves solubility for in vitro assays, while the 5-oxo group stabilizes keto-enol tautomerism, critical for hydrogen-bonding interactions. Its methyl group at C3 sterically shields the thiazole nitrogen, reducing undesired side reactions during derivatization.

Structural Classification of Thiazolo[3,2-a]Pyrimidine Derivatives

Thiazolo[3,2-a]pyrimidines are classified by their substitution patterns and ring puckering. Ethyl 3-methyl-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the 5-oxo-5H subgroup, characterized by:

Position Substituent Role Source
C3 Methyl Steric bulk, metabolic stability
C5 Oxo Tautomerism, hydrogen bonding
C6 Ethyl carboxylate Solubility, synthetic handle

X-ray crystallography reveals a puckered pyrimidine ring (deviation: 0.367 Å for C5) and a planar thiazole ring (RMSD: 0.0033 Å). The ethyl carboxylate adopts an equatorial conformation, minimizing steric clash with the methyl group. This geometry facilitates π-π stacking with aromatic residues in protein targets, as demonstrated in Bcl-2 inhibition studies.

Substituent effects on bioactivity are well-documented:

  • C3 Methyl : Reduces off-target binding by limiting rotational freedom.
  • C5 Oxo : Enhances binding to kinase ATP pockets via keto-enol tautomerism.
  • C6 Carboxylate : Serves as a precursor for amide or ester derivatives in prodrug design.

The compound’s structural features have inspired analogs like BCL-LZH-40 (Kᵢ = 17 nM for Bcl-xᴸ) and antiproliferative agents active at IC₅₀ = 5–35 μM.

Properties

IUPAC Name

ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-3-15-9(14)7-4-11-10-12(8(7)13)6(2)5-16-10/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNCBQDYUXGLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N(C1=O)C(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325775
Record name Ethyl 3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6124-13-6
Record name NSC517924
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 3-methyl-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves:

  • The construction of the thiazolo[3,2-a]pyrimidine core via cyclization reactions.
  • The introduction of the ethyl carboxylate group at the 6-position.
  • The formation of the 3-methyl and 5-oxo substituents through controlled condensation and oxidation steps.

A key approach is the one-pot synthesis involving the reaction of appropriate precursors such as 2-bromo cyanoacetamide, ethyl acetoacetate, and thiourea in a basic medium, which facilitates cyclization and formation of the fused ring system.

One-Pot Synthesis via Cyclization of Precursors

A representative method involves a one-pot reaction where:

  • Starting materials : 2-bromo cyanoacetamide, ethyl acetoacetate, and thiourea.
  • Reaction medium : Ethoxide solution (basic medium).
  • Mechanism : Formation of an intermediate acrylonitrile derivative, followed by intramolecular cyclization at the nitrogen atom of the pyrimidine ring, leading to the fused thiazolopyrimidine system.
  • Outcome : The product is formed after hydrolysis and elimination steps, yielding the 3-methyl-5-oxo thiazolopyrimidine core with an ethyl carboxylate substituent.

This method benefits from operational simplicity and relatively good yields, making it suitable for synthesizing the target compound as a key intermediate for further heterocyclic derivatives.

Detailed Reaction Pathways and Mechanistic Insights

The mechanistic pathway can be summarized as follows:

Step Description Key Intermediate Conditions
1 Formation of 3-amino-3-hydroxy-2-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acrylonitrile Intermediate 2 Reaction of 2-bromo cyanoacetamide, ethyl acetoacetate, and thiourea in ethoxide solution
2 Intramolecular cyclization at N3 to form cyclized intermediate Intermediate 3 Basic medium promotes cyclization
3 Hydrolysis and elimination of amido group Final fused pyrimidine system (compound 5) Strong basic conditions

The reaction favors cyclization at the N3 position due to electronic and steric factors, as supported by literature and previous experience in fused pyrimidine synthesis.

Tautomerism and Spectroscopic Characterization

The product exists in keto-enol tautomeric forms, which is important for its chemical behavior and reactivity:

  • Keto form : Characterized by a methine proton signal in ^1H-NMR at ~3.20 ppm.
  • Enol form : Exhibits an exchangeable hydroxyl proton signal at ~10.8 ppm.
  • IR spectra : Show broad OH stretching (~3766 cm^-1) for enol and C=O stretching (~1716 cm^-1) for keto form.

This tautomerism influences the compound's reactivity in subsequent transformations.

Further Functionalization via Hydrazinolysis and Condensation

The ethyl 3-methyl-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate can be further modified:

  • Hydrazinolysis : Reaction with hydrazine hydrate in ethanol under reflux converts the 2-hydroxy group to a hydrazino group, yielding 3-amino-2-hydrazino derivatives.
  • Condensation : The hydrazino derivative can be condensed with diketones like pentan-2,4-dione to afford pyrazolyl-substituted thiazolopyrimidines.
  • Cyclization : Heating in ethanol or ethanolic sodium ethoxide promotes cyclization to fused heterocycles.

These steps expand the chemical diversity and potential biological activity of the compound family.

Summary Table of Preparation Conditions and Yields

Compound Starting Materials Reagents & Conditions Product Characteristics Yield / Purity
Ethyl 3-methyl-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate (5) 2-bromo cyanoacetamide, ethyl acetoacetate, thiourea One-pot, ethoxide solution, reflux Keto-enol tautomerism confirmed by NMR, IR Not explicitly reported, typically moderate to good
3-amino-2-hydrazino derivative (12) Compound 5 Hydrazine hydrate, acetic acid, ethanol, reflux Confirmed by elemental analysis, mass spec, NMR Good yield
Pyrazolyl derivatives (14, 20) Compound 12 + diketones Reflux in dry dioxane or ethanol Confirmed by NMR, IR, mass spec Good yield

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated reagents and bases such as sodium hydride are often employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolo[3,2-a]pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promise in the development of novel pharmaceuticals. Its structural features allow for interactions with biological targets, particularly in the treatment of:

  • Antimicrobial Agents : Studies have indicated that compounds with thiazole and pyrimidine rings exhibit significant antibacterial and antifungal activities. Research has focused on synthesizing derivatives of this compound to enhance efficacy against resistant strains .
  • Anticancer Activity : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that modifications to the ethyl and methyl groups can lead to increased cytotoxicity against various cancer cell lines .

Agrochemicals

The compound's ability to act as a herbicide or pesticide is under investigation. Its thiazole moiety is known for its biological activity against pests and weeds. Research has focused on:

  • Herbicidal Activity : Experimental data suggest that certain derivatives can effectively inhibit weed growth while being less toxic to crops, making them suitable candidates for eco-friendly herbicides .

Material Science

In material science, this compound is explored for its potential use in:

  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, contributing to improved thermal stability and mechanical properties of the resulting materials .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound against a panel of bacterial strains. The results indicated that certain modifications led to a significant increase in antibacterial activity compared to standard antibiotics.

Compound VariantBacterial StrainInhibition Zone (mm)
Original CompoundE. coli15
Variant AE. coli22
Variant BS. aureus18

Case Study 2: Agrochemical Development

Research conducted by agricultural scientists demonstrated that a derivative of this compound exhibited selective herbicidal properties without affecting non-target plants. Field trials showed a reduction in weed biomass by over 70% when applied at recommended rates.

TreatmentWeed Biomass Reduction (%)
Control0
Ethyl Derivative A75
Ethyl Derivative B68

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole and pyrimidine rings can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy in 4b) lower yields (40%) compared to unsubstituted phenyl derivatives (53% for 4a) due to steric hindrance .
  • Microwave-assisted synthesis (e.g., ) improves yields (up to 88%) and reduces reaction time compared to conventional methods .

Physical and Spectral Properties

Compound ID Melting Point (°C) IR (C=O Stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm) Reference
Target Compound 215–217 1635.3 (ester) 9.49 (s, 2H, NH₂)
4a () 146 1717 (ester) 5.20 (s, 2H, NH₂)
7 () Not reported Not reported Single-crystal X-ray diffraction
4a () 130–131 1717 (ester) 8.83 (s, 1H, NH)

Key Observations :

  • The target compound’s higher melting point (215–217°C) compared to 4a (146°C) suggests stronger intermolecular interactions, possibly due to hydrogen bonding from the oxo group .
  • IR spectra consistently show ester C=O stretches near 1717 cm⁻¹ across derivatives .

Key Observations :

  • The target compound’s antifungal activity is comparable to other derivatives but less potent than microwave-synthesized antioxidants in .
  • Bromophenyl-substituted derivatives (e.g., ) show promise in anti-tumor applications due to halogen-mediated supramolecular interactions .

Crystallography and Supramolecular Features

  • Target Compound: No crystallographic data reported.
  • 4a (): Planar thiazolo-pyrimidine core with hydrazono substituents enabling π-π stacking .

Biological Activity

Ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 6124-13-6) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C10H10N2O3S
  • Molecular Weight : 238.26 g/mol
  • Purity : 96% .

The structural formula can be represented as follows:

C10H10N2O3S\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_3\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives. This compound exhibits significant activity against various bacterial strains:

  • E. coli : Effective inhibition observed.
  • S. aureus : Notable bacteriostatic effects reported.

In a comparative study, thiazole derivatives demonstrated enhanced antibacterial action attributed to specific substituents on the thiazole ring .

Bacterial Strain Activity
E. coliInhibition observed
S. aureusBacteriostatic effect

Anticancer Properties

The compound has also shown potential as an anticancer agent. In vitro studies indicated that this compound can inhibit cell proliferation in various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : IC50 values indicating significant cytotoxicity.
  • HepG2 (Liver Cancer) : Similar inhibitory effects noted.

These findings suggest that this compound may interfere with cancer cell metabolism or induce apoptosis .

Cell Line IC50 Value (µM)
MCF-74.92
HepG26.91

Neuroprotective Effects

Research indicates that thiazolo derivatives may possess neuroprotective properties. This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment:

  • AChE Inhibition : IC50 values comparable to standard drugs like donepezil.

This suggests potential applications in neurodegenerative disease management .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Evaluation : A study assessed various thiazolo derivatives against bacterial strains and concluded that substituents significantly affect antimicrobial efficacy.
  • Anticancer Studies : Research focusing on cell lines demonstrated that this compound could induce apoptosis and inhibit tumor growth effectively.

Q & A

Q. Advanced: How can reaction conditions be optimized to enhance stereochemical control in thiazolo[3,2-a]pyrimidine derivatives?

Methodological Answer: Stereochemical outcomes depend on solvent polarity, temperature, and catalyst choice. For instance, acetic acid-acetic anhydride mixtures promote keto-enol tautomer stabilization, reducing side reactions. Sodium acetate as a base enhances nucleophilic attack efficiency in MCRs . Computational modeling (e.g., DFT) can predict regioselectivity, guiding solvent/catalyst selection to favor desired stereoisomers .

Basic: What spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

  • X-ray diffraction (XRD): Resolves bond lengths, angles, and confirms the fused thiazole-pyrimidine core. SHELX software refines data, with R-factors < 0.05 indicating high precision .
  • NMR/IR: ¹H NMR shows characteristic peaks: ester COO at δ 4.2–4.4 ppm (quartet), thiazole protons at δ 6.8–7.5 ppm. IR confirms carbonyl stretches (C=O at ~1700 cm⁻¹) .

Q. Advanced: How does XRD resolve discrepancies in tautomeric forms or stereochemical assignments?

Methodological Answer: XRD distinguishes between keto and enol tautomers via electron density maps. For example, in , the planar thiazole ring and screw-boat pyrimidine conformation were validated, ruling out alternative tautomers. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., halogen-π, C–H⋯O) that stabilize specific conformers .

Basic: What biological activities have been reported for this compound and its derivatives?

Methodological Answer:
Derivatives exhibit antifungal activity against Candida albicans and Aspergillus niger, with Minimal Fungicidal Concentrations (MFC) ranging from 100–200 μg/mL (Table 3, ). Substitutions at the arylidene group (e.g., nitro or methoxy) enhance potency .

Q. Advanced: How do C5 substituents influence bioactivity?

Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) at C5 increase membrane permeability, as seen in derivatives with MFC values of 100 μg/mL against A. clavatus. Conversely, bulky groups (e.g., 4-bromophenyl) improve binding to fungal cytochrome P450 enzymes . Quantitative Structure-Activity Relationship (QSAR) models correlate logP values with activity .

Basic: How is the thiazolo[3,2-a]pyrimidine core stabilized in solution and solid states?

Methodological Answer:
In solution, conjugation between the thiazole S atom and pyrimidine carbonyl groups delocalizes π-electrons, reducing ring strain. In crystals, hydrogen bonds (N–H⋯N, C–H⋯O) and π-stacking (e.g., between thiazole and aryl rings) stabilize the structure .

Q. Advanced: What role do halogen-π interactions play in chiral resolution?

Methodological Answer: In , bromine at C5 forms halogen-π contacts with adjacent aryl rings, creating homochiral chains during crystallization. This enables separation of racemic mixtures via conglomerate formation, achieving enantiomeric excess (ee) > 90% using chiral HPLC .

Advanced: How can computational tools predict supramolecular assembly in derivatives?

Methodological Answer:
Molecular dynamics (MD) simulations with AMBER or GROMACS model packing motifs. For example, used Hirshfeld analysis to map C–H⋯O and π–π interactions driving sheet-like crystal growth. Density Functional Theory (DFT) calculates interaction energies (~5–10 kcal/mol) for halogen-π contacts, guiding substituent design .

Advanced: What contradictions exist in reported synthetic yields, and how are they addressed?

Methodological Answer:
Discrepancies arise from varying catalysts (e.g., SnCl₂ vs. BF₃·Et₂O) and solvent systems. achieved 75% yield using SnCl₂ in ethanol, while reported 60% in acetic anhydride due to competing side reactions. Kinetic studies (e.g., in situ IR monitoring) optimize reaction time and temperature to mitigate these issues .

Software and Tools Highlighted

  • SHELX Suite: For XRD refinement (R-factor < 0.05) .
  • WinGX/ORTEP: For crystallographic visualization and metric analysis .
  • Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
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Ethyl 3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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